molecular formula C21H24N4O2 B3160211 N-[4-(3,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide CAS No. 866018-90-8

N-[4-(3,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide

Cat. No.: B3160211
CAS No.: 866018-90-8
M. Wt: 364.4 g/mol
InChI Key: PICQLLZSJKRXHJ-UHFFFAOYSA-N
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Description

N-[4-(3,7,7-Trimethyl-5-oxo-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide is a polycyclic heterocyclic compound featuring a pyrazolo[3,4-b]quinoline core fused with a partially hydrogenated cyclohexene ring. Key structural attributes include:

  • Core framework: A pyrazolo[3,4-b]quinoline system, where the pyrazole ring is fused to the quinoline moiety at positions 3 and 4.
  • Substituents: Three methyl groups at positions 3, 7, and 7 of the hexahydroquinoline ring. A ketone group at position 5. An acetamide functional group attached via a para-substituted phenyl ring at position 4.

Properties

IUPAC Name

N-[4-(3,7,7-trimethyl-5-oxo-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-11-17-18(13-5-7-14(8-6-13)22-12(2)26)19-15(23-20(17)25-24-11)9-21(3,4)10-16(19)27/h5-8,18H,9-10H2,1-4H3,(H,22,26)(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICQLLZSJKRXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115400
Record name N-[4-(2,4,5,6,7,8-Hexahydro-3,7,7-trimethyl-5-oxo-1H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866018-90-8
Record name N-[4-(2,4,5,6,7,8-Hexahydro-3,7,7-trimethyl-5-oxo-1H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866018-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2,4,5,6,7,8-Hexahydro-3,7,7-trimethyl-5-oxo-1H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[4-(3,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide (CAS No. 866018-90-8) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazoloquinoline core and an acetamide functional group. Its molecular formula is C21H26N2OC_{21}H_{26}N_2O, and it possesses a molecular weight of approximately 338.45 g/mol. The presence of the trimethyl and oxo groups enhances its pharmacological potential by influencing solubility and binding interactions.

Antitumor Activity

Research indicates that derivatives of pyrazoloquinoline compounds exhibit significant antitumor properties. For instance, studies have shown that pyrazoloquinoline derivatives can inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. TP inhibition leads to reduced tumor proliferation and improved therapeutic outcomes in various cancer models .

Antibacterial Properties

The antibacterial activity of similar compounds has been documented extensively. Pyrazolo derivatives have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Central Nervous System Effects

Compounds with a pyrazoloquinoline structure have been explored for their neuroprotective effects. They may offer therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems and reducing neuroinflammation .

Case Studies and Research Findings

  • Antitumor Mechanism : A study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase. This was attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation .
  • Antibacterial Screening : In another study focusing on the antibacterial properties of related compounds, the derivative was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics like penicillin .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Structural Feature Biological Activity
Trimethyl groupEnhances lipophilicity
Oxo groupIncreases reactivity
Acetamide moietyModulates binding affinity

Comparison with Similar Compounds

Implications :

  • The pyrazoloquinoline core (target compound and ) offers planar aromaticity for π-π interactions in biological targets, whereas pyrazolopyrimidines () may exhibit enhanced solubility due to fewer fused rings.

Substituent Analysis

Compound Substituents Functional Impact
Target Compound 3,7,7-Trimethyl, 5-oxo, para-phenylacetamide Methyl groups enhance lipophilicity; acetamide may facilitate hydrogen bonding.
Example 83 () Fluoro-phenyl, chromen-4-one, dimethylamino Fluorine improves metabolic stability; chromenone contributes to planar rigidity.
Compound 9 () 4-Methoxyphenyl, thiazolidin-2-ylidene Methoxy group increases electron density; thiazolidinone may confer redox activity.
Compound 5-Benzyl, 8-fluoro, N-(4-methylphenyl)acetamide Benzyl group adds steric bulk; fluoro enhances bioavailability.

Key Observations :

  • The target compound lacks halogen substituents (e.g., fluorine in and ), which may reduce its metabolic stability compared to fluorinated analogs.
  • The para-phenylacetamide group is a common feature in and , suggesting its role as a pharmacophore for target engagement .

Comparison :

  • Suzuki coupling () enables precise aryl-aryl bond formation, whereas the target compound’s synthesis may rely on classical heterocyclization (e.g., Knorr pyrazole synthesis).

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound ~395 (estimated) Not reported High lipophilicity due to methyl groups.
Example 83 () 571.20 302–304 High melting point suggests crystallinity.
Compound ~460 (estimated) Not reported Fluorine and benzyl groups increase LogP.

Insights :

  • The absence of halogen substituents may result in a lower melting point compared to Example 83’s 302–304°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(3,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide
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N-[4-(3,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide

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